molecular formula C13H17ClO B14812571 4-Chloro-2-(cyclohexylmethyl)phenol

4-Chloro-2-(cyclohexylmethyl)phenol

Cat. No.: B14812571
M. Wt: 224.72 g/mol
InChI Key: WBGLJCOHELOENS-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclohexylmethyl)phenol is a chlorinated phenolic compound characterized by a phenol backbone substituted with a chlorine atom at the 4-position and a cyclohexylmethyl group at the 2-position. This structure confers unique physicochemical properties, including enhanced hydrophobicity due to the bulky cyclohexylmethyl substituent, which influences its biological activity and environmental behavior. The compound is synthesized via chlorination of bicyclic trans-2-phenyl-1,3-dioxolane derivatives, as noted in its preparation method .

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

4-chloro-2-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

WBGLJCOHELOENS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclohexylmethyl)phenol typically involves the chlorination of 2-(cyclohexylmethyl)phenol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom, forming 2-(cyclohexylmethyl)phenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 2-(cyclohexylmethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(cyclohexylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The antimicrobial activity of 4-Chloro-2-(cyclohexylmethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic cyclohexylmethyl group, which allows the compound to integrate into the lipid bilayer .

Comparison with Similar Compounds

Cyclohexylmethyl vs. Phenylmethyl (Benzyl) Groups

  • Chlorophene (4-chloro-2-(phenylmethyl)phenol): The phenylmethyl group in chlorophene reduces steric bulk compared to the cyclohexylmethyl group in 4-Chloro-2-(cyclohexylmethyl)phenol. This structural difference impacts biological activity: chlorophene is a widely used antimicrobial agent in disinfectants and cosmetics , whereas this compound demonstrates superior enzymatic inhibition. Bacterial Neuraminidase (BNA) Inhibition:
  • This compound (IC₅₀ = 0.05 µM) exhibits 88-fold higher potency than luteolin (IC₅₀ = 4.4 µM), attributed to the cyclohexylmethyl motif enhancing binding affinity .
  • Similarly, compounds with cyclohexylmethyl substitutions show 250-fold greater inhibition than eriodyctiol (IC₅₀ = 17.8 µM vs. 0.07 µM) .

Oxadiazole-Linked Derivatives

  • 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: Derivatives like 6h (IC₅₀ = 0.14 µM) demonstrate significant anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines, with molecular docking studies confirming strong interactions with tubulin residues (e.g., Leu252, Cys241) . The oxadiazole moiety enhances cytotoxicity compared to the cyclohexylmethyl group, which may prioritize enzymatic inhibition over direct anticancer effects.

Reactivity and Environmental Fate

Oxidation by Manganese Oxides

  • This compound vs. Chlorophene/Triclosan: Chlorophene and triclosan react rapidly with manganese oxides (e.g., δ-MnO₂), forming coupling products and quinones. Their reactivity is pH-dependent (apparent H⁺ order = 0.50) .

Chlorinated Byproducts

  • Co-pyrolysis with FeCl₃ generates 4-chloro-2-(1-methylethyl)phenol, a structurally simpler analogue lacking the cyclohexylmethyl group. This highlights the role of substituents in thermal stability and chlorination pathways .

Antimicrobial and Pharmaceutical Potential

Schiff Base Derivatives

  • 4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1): Exhibits broad-spectrum antimicrobial activity (MIC = 8 µg/mL against Staphylococcus aureus) and α-amylase inhibition (93.2%), outperforming this compound in antidiabetic applications . Imidazole and Ethylamino Derivatives
  • 4-Chloro-2-(1H-imidazol-1-yl)phenol and 4-Chloro-2-[(ethylamino)methyl]phenol: These derivatives emphasize the versatility of phenolic scaffolds. The ethylamino group enhances bioavailability, making it a promising drug precursor , while the imidazole group modulates interactions with biological targets like kinases .

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